2-(1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-pyrazol-1-yl-N-[[4-(trifluoromethoxy)phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c14-13(15,16)21-11-4-2-10(3-5-11)8-17-12(20)9-19-7-1-6-18-19/h1-7H,8-9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYDQXZEMKNNBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(=O)NCC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Benzyl Group: The trifluoromethoxy-substituted benzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide.
Acetamide Formation: The final step involves the formation of the acetamide linkage through the reaction of the pyrazole derivative with an acylating agent such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl halides for nucleophilic substitution or electrophilic aromatic substitution with suitable electrophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.
Vergleich Mit ähnlichen Verbindungen
2-(1H-Indol-1-yl)-N-(3-(trifluoromethoxy)benzyl)acetamide (Compound 16, )
- Structure : Replaces pyrazole with indole and positions the trifluoromethoxy group at the 3-position of the benzyl ring.
- Key Data : Molecular weight 390.0 g/mol ([M+H]+), yield 54.1%, 1H-NMR signals at δ 7.63–7.60 (d, J = 8.4 Hz, 1H) for indole protons.
- The 3-trifluoromethoxy substitution may alter steric interactions compared to the 4-position in the target compound, affecting receptor binding .
AMG 517 ()
- Structure : N-{4-[6-(4-trifluoromethyl-phenyl)-pyrimidin-4-yloxy]-benzothiazol-2-yl}-acetamide.
- Key Data : Targets TRPV1 receptors; includes a pyrimidinyloxy-benzothiazole group.
- Comparison : The extended heterocyclic system increases molecular complexity and likely improves selectivity for ion channels. The trifluoromethyl group, unlike trifluoromethoxy, offers stronger electron-withdrawing effects, which may enhance binding kinetics .
Substituent Effects on Physicochemical Properties
Trifluoromethoxy vs. Methoxy Groups
- Example : N-(4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl)acetamide ().
- Comparison : The trifluoromethoxy group in the target compound increases electronegativity and lipophilicity (logP ~2.5 estimated) compared to methoxy (logP ~1.8). This enhances blood-brain barrier penetration, critical for CNS-targeted drugs .
Benzyl vs. Thiazole Substituents
- Example : N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide ().
- Comparison : The 4-(trifluoromethoxy)benzyl group in the target compound provides a rigid aromatic scaffold, whereas thiazole or pyridazine rings introduce hydrogen-bond acceptors, altering solubility and target engagement .
Agrochemical Derivatives ()
- Example : 2-chloro-N-(1-methylethyl)-N-phenylacetamide (propachlor).
- Comparison : Chloro and branched alkyl groups in propachlor confer herbicidal activity by inhibiting fatty acid synthesis. In contrast, the target compound’s pyrazole and trifluoromethoxy groups suggest divergent applications, possibly in antimicrobial or anti-inflammatory contexts .
TRPV1 Antagonists ()
- Example : HC030031 (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide).
- Comparison: The purine core in HC030031 enables adenosine receptor interactions, whereas the pyrazole in the target compound may favor kinase or protease inhibition due to its smaller size and planar structure .
Biologische Aktivität
2-(1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be characterized by its chemical formula and its structural features, which include a pyrazole ring and a trifluoromethoxy-substituted benzyl group. The presence of these functional groups is crucial for its biological interactions.
The biological activity of 2-(1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially modulating processes such as pain and inflammation.
- Receptor Binding : It may bind to certain receptors, altering their activity and leading to downstream effects that could be beneficial in treating various conditions.
Biological Activity Overview
| Activity | Description |
|---|---|
| Anti-inflammatory | Inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. |
| Antimicrobial | Exhibits activity against specific bacterial strains, potentially useful in infections. |
| Anticancer | Shows promise in inhibiting cancer cell proliferation in vitro. |
Case Studies and Research Findings
- Anti-inflammatory Activity :
- Antimicrobial Effects :
- Anticancer Potential :
Q & A
Q. What are the key steps and optimization strategies for synthesizing 2-(1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide?
- Methodological Answer : Synthesis typically involves coupling a pyrazole derivative with a substituted benzylamine via an acetamide linkage. Critical steps include:
- Reagent selection : Use of coupling agents like EDC/HOBt for amide bond formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity .
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, with final product confirmation via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Structural validation requires:
- Spectroscopic analysis : -NMR (to confirm aromatic protons and trifluoromethoxy group integration) and -NMR (to verify carbonyl and pyrazole carbons) .
- Mass spectrometry : HRMS ensures accurate molecular weight matching (<1 ppm error) .
- Infrared (IR) spectroscopy : Peaks at ~1650 cm confirm the amide C=O stretch, while pyrazole C-N stretches appear at ~1550 cm .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or structural analogs. To address this:
- Standardize assays : Use consistent cell lines (e.g., HEK-293 for enzyme inhibition) and control for trifluoromethoxy group stability under physiological pH .
- Comparative SAR studies : Analyze analogs (e.g., replacing trifluoromethoxy with methoxy or chloro groups) to isolate pharmacophore contributions .
- Meta-analysis : Pool data from multiple studies (e.g., IC values for kinase inhibition) and apply statistical tools (ANOVA) to identify outliers .
Q. What strategies optimize target selectivity in enzyme inhibition studies?
- Methodological Answer : To minimize off-target effects:
- Docking simulations : Use software like AutoDock Vina to model interactions with ATP-binding pockets of kinases (e.g., EGFR vs. VEGFR-2) .
- Proteome-wide profiling : Employ kinome-wide screening platforms (e.g., KINOMEscan) to assess selectivity across >400 kinases .
- Cocrystallization studies : Resolve X-ray structures of the compound bound to target enzymes to guide rational modifications (e.g., adding bulkier substituents to enhance steric hindrance) .
Q. How do solvent and temperature conditions affect reaction yields in large-scale synthesis?
- Methodological Answer :
- Temperature : Elevated temperatures (60–80°C) accelerate amide coupling but may degrade the trifluoromethoxy group. Optimize via gradient-controlled reflux .
- Solvent polarity : DMF improves solubility of intermediates but complicates purification. Switch to THF/water biphasic systems for easier extraction .
- Catalyst screening : Test Pd/C or CuI for coupling steps; yields improve from 65% to >85% with 10 mol% CuI in DMSO .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-response curves in cytotoxicity assays?
- Methodological Answer :
- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC values .
- Error analysis : Report 95% confidence intervals and use bootstrap resampling for small datasets (n < 6) .
- Cross-validation : Compare results across multiple assays (MTT, Annexin V staining) to confirm apoptosis vs. necrosis mechanisms .
Q. How can researchers differentiate between covalent and non-covalent binding modes?
- Methodological Answer :
- Mass spectrometry : Detect adduct formation (e.g., +78 Da for cysteine conjugation) after incubating the compound with recombinant enzymes .
- Kinetic studies : Measure time-dependent inhibition; covalent binders show progressive activity loss unreversed by dialysis .
- Mutagenesis : Replace reactive residues (e.g., Cys797 in EGFR) and assess binding affinity loss via surface plasmon resonance (SPR) .
Comparative Structural Analysis
Q. How does the trifluoromethoxy group influence bioactivity compared to other substituents?
- Methodological Answer :
- Lipophilicity : The CFO group increases logP by ~0.9 compared to methoxy, enhancing membrane permeability (measured via PAMPA assays) .
- Metabolic stability : Trifluoromethoxy resists oxidative demethylation in liver microsomes, improving half-life (t > 4 hrs vs. <1 hr for methoxy) .
- Target affinity : Docking studies show the CFO group forms hydrophobic contacts with kinase hinge regions (e.g., EGFR T790M mutant) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
